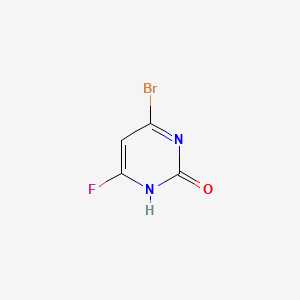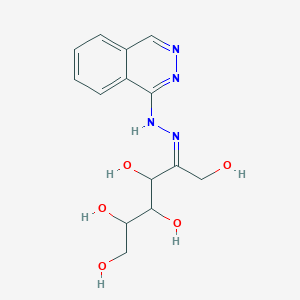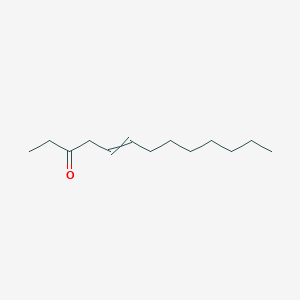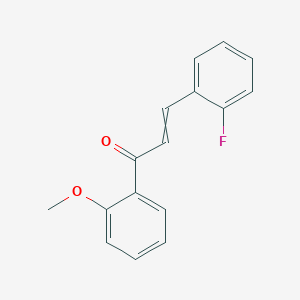
6-Bromo-4-fluoropyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-fluoropyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. The presence of bromine and fluorine atoms in the pyrimidine ring makes this compound particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-fluoropyrimidin-2(1H)-one typically involves the halogenation of a pyrimidine precursor. One common method is the bromination of 4-fluoropyrimidin-2(1H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-fluoropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Coupling Reactions: Palladium catalysts and bases like triethylamine (Et3N) are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 6-amino-4-fluoropyrimidin-2(1H)-one, while coupling reactions can produce various biaryl derivatives.
Scientific Research Applications
6-Bromo-4-fluoropyrimidin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid-related enzymes.
Biological Studies: The compound is employed in studies involving DNA and RNA interactions due to its structural similarity to nucleobases.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: Researchers use it to design probes and inhibitors for studying biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 6-Bromo-4-fluoropyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in nucleic acid synthesis or repair. The bromine and fluorine atoms can enhance binding affinity and selectivity for target proteins, leading to more effective inhibition. The compound can also interact with nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
4-Fluoropyrimidin-2(1H)-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Chloro-4-fluoropyrimidin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding properties.
6-Bromo-2,4-difluoropyrimidine: Contains an additional fluorine atom, which can influence its chemical behavior and applications.
Uniqueness
6-Bromo-4-fluoropyrimidin-2(1H)-one is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and binding characteristics. This makes it a valuable compound for designing novel pharmaceuticals and materials with specific properties.
Properties
Molecular Formula |
C4H2BrFN2O |
|---|---|
Molecular Weight |
192.97 g/mol |
IUPAC Name |
4-bromo-6-fluoro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H2BrFN2O/c5-2-1-3(6)8-4(9)7-2/h1H,(H,7,8,9) |
InChI Key |
DHPFZKXEUNLWIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)N=C1Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(2-hydroxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107836.png)
![3-[(3-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107842.png)
![N-(4-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14107849.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B14107851.png)

![2-[3-(3,3-Dimethyl-1-pentylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-pentylindole;iodide](/img/structure/B14107864.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/structure/B14107865.png)
![5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14107877.png)
![[2-(Acetyloxymethyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14107893.png)
![N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B14107894.png)
![{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14107897.png)

![5-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14107910.png)
